molecular formula C17H15Cl2N3O3 B065562 ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 174842-36-5

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B065562
CAS No.: 174842-36-5
M. Wt: 380.2 g/mol
InChI Key: UQDOPEKUDWZNMX-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H15Cl2N3O3 and its molecular weight is 380.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, the compound’s action can be influenced by biological factors such as the physiological state of the target cells and the presence of other biomolecules .

Biological Activity

Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS Number: 174842-36-5) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

  • Molecular Formula : C17H15Cl2N3O3
  • Molecular Weight : 380.23 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core substituted with an ethyl ester and a dichlorophenoxy group, contributing to its biological activity.

Synthesis

Recent studies have developed efficient synthetic routes for this compound. For instance, a new method involves the condensation of N(1)-substituted 5-aminopyrazoles with α-oxoketene dithioacetals under mild conditions, yielding various derivatives of pyrazolo[3,4-b]pyridine . This synthetic flexibility allows for the exploration of structure-activity relationships (SAR) that can enhance biological efficacy.

Anticancer Properties

This compound has been evaluated for its anticancer activity. In a study assessing various pyrazolo[3,4-b]pyridine derivatives against cancer cell lines:

  • IC50 Values : The compound exhibited promising antiproliferative effects with an IC50 value of 0.304 μM against the Km-12 colorectal cancer cell line, indicating strong potential as an anticancer agent .
  • Selectivity : It showed selectivity for cancerous cells over normal cells (IC50 > 40 μM for MCF-7 breast cancer and HUVEC cells), suggesting a favorable safety profile for therapeutic applications .

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of tropomyosin receptor kinases (TRKs), which are critical in cell proliferation and differentiation pathways associated with oncogenesis. The compound's binding affinity to TRKA was confirmed through molecular docking studies, indicating multiple interactions that stabilize the drug-receptor complex .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Plasma Stability : The compound demonstrated excellent plasma stability with a half-life (t1/2t_{1/2}) exceeding 289 minutes , suggesting prolonged bioavailability in systemic circulation .
  • Cytochrome P450 Interaction : It exhibited low inhibitory activity against cytochrome P450 isoforms except for CYP2C9, which minimizes the risk of drug-drug interactions (DDIs) .

Study on Pyrazolo Derivatives

In a comprehensive evaluation of various pyrazolo derivatives including this compound:

CompoundIC50 (μM)Target Cell LineSelectivity
Ethyl 4-(3,5-Dichlorophenoxy)-1,3-Dimethyl0.304Km-12High
Other Derivatives>40MCF-7Low
Other Derivatives>36.69HUVECLow

This table summarizes the potency and selectivity of the compound compared to other derivatives tested in similar conditions.

Properties

IUPAC Name

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-4-24-17(23)13-8-20-16-14(9(2)21-22(16)3)15(13)25-12-6-10(18)5-11(19)7-12/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDOPEKUDWZNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC(=CC(=C3)Cl)Cl)C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381046
Record name ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

174842-36-5
Record name Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174842-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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